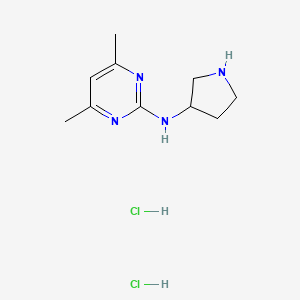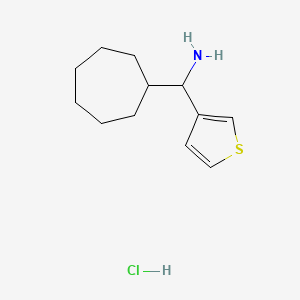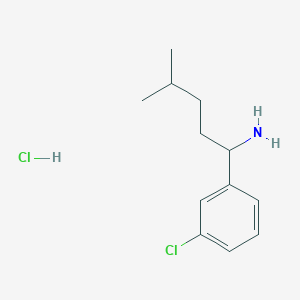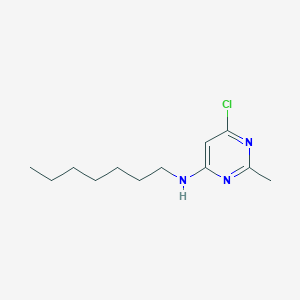
4,6-dimetil-N-(pirrolidin-3-il)pirimidin-2-amina dihidrocloruro
Descripción general
Descripción
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4 and its molecular weight is 265.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pirrolidina en el descubrimiento de fármacos
El anillo de pirrolidina de cinco miembros es uno de los heterociclos de nitrógeno ampliamente utilizados por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El gran interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Pirimidina en el descubrimiento de fármacos
Los derivados de pirimidina se aplican ampliamente en disciplinas terapéuticas, debido a su alto grado de diversidad estructural . Este "andamio privilegiado" y "derivados" ya sea como sistemas sustituidos o fusionados, adquieren un gran interés debido a las abundantes actividades biológicas que se han informado a lo largo de los años .
Aplicaciones anticancerígenas
Los fármacos basados en pirimidina, como imatinib, dasatinib y nilotinib, son tratamientos bien establecidos para la leucemia . Otros derivados de pirimidina han mostrado potencial en el tratamiento del cáncer de mama y la fibrosis pulmonar idiopática .
Aplicaciones antimicrobianas y antifúngicas
Los derivados de pirimidina han mostrado actividades antimicrobianas y antifúngicas . La introducción de fragmentos heteroatómicos en estas moléculas puede modificar los parámetros fisicoquímicos y obtener los mejores resultados de ADME/Tox para los candidatos a fármacos .
Aplicaciones antiinflamatorias y analgésicas
Los derivados de pirimidina han mostrado actividades antiinflamatorias y analgésicas . Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .
Aplicaciones cardiovasculares e hipertensivas
Los derivados de pirimidina han mostrado potencial como agentes cardiovasculares e hipotensores . La diversidad estructural de los derivados de pirimidina permite una amplia gama de actividades biológicas.
Aplicaciones antidiabéticas
Los derivados de pirimidina han mostrado potencial como agentes antidiabéticos . Los inhibidores de la DPP-IV, que son importantes en el tratamiento de la diabetes tipo 2, a menudo contienen un andamiaje de pirimidina .
Aplicaciones antivirales
Los derivados de pirimidina han mostrado potencial como agentes anti-VIH . La diversidad estructural de los derivados de pirimidina permite una amplia gama de actividades biológicas.
Propiedades
IUPAC Name |
4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIODLHRYDLUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)
![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)


![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)



![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)
